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Compound of Interest

Compound Name: Brigatinib-13C6

Cat. No.: B15142813 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical and chemical properties of

Brigatinib-13C6, a stable isotope-labeled derivative of the potent anaplastic lymphoma kinase

(ALK) and epidermal growth factor receptor (EGFR) inhibitor, Brigatinib. This guide is intended

to serve as a technical resource for researchers and professionals engaged in drug

development and metabolism studies.

Core Physical and Chemical Data
The fundamental physical and chemical characteristics of Brigatinib-13C6 are summarized

below. These properties are essential for the accurate preparation of standards, analytical

method development, and interpretation of experimental data.

Property Value

Molecular Formula C₂₃¹³C₆H₃₉ClN₇O₂P

Molecular Weight 590.06 g/mol

Minimum Purity ≥ 95.00%

Isotopic Enrichment ≥ 99% ¹³C

Melting Point >203°C (decomposes) (for unlabeled Brigatinib)

Solubility (unlabeled) Soluble in DMSO (1 mg/ml with warming)
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Experimental Protocols
This section details the methodologies for the synthesis and characterization of Brigatinib-
13C6, as well as protocols for evaluating its biological activity.

Synthesis of Brigatinib-13C6
The synthesis of Brigatinib-13C6 is adapted from established methods for the preparation of

Brigatinib, incorporating a ¹³C-labeled precursor. A general synthetic scheme is outlined below.

General Procedure:

The synthesis involves a multi-step process culminating in the coupling of key intermediates. To

achieve the desired isotopic labeling, a precursor containing the six-carbon ring, such as a

¹³C₆-labeled aniline derivative, is utilized in the synthesis of the aminopyrimidine core. The

subsequent reaction steps involve the introduction of the side chains to form the final

Brigatinib-13C6 molecule. A detailed synthetic route is described in the patent literature for

unlabeled brigatinib and can be adapted by using the appropriately labeled starting material.[1]

[2][3]

A representative final step in the synthesis involves the reaction of 2,5-dichloro-N-(2-

(dimethylphosphoryl)phenyl)pyrimidin-4-amine with 2-methoxy-4-(4-(4-methylpiperazin-1-

yl)piperidin-1-yl)aniline, where one of the aniline precursors would be ¹³C₆-labeled.[1]

Determination of Physical and Chemical Properties
Standardized pharmaceutical testing protocols are employed to determine the physical and

chemical properties of Brigatinib-13C6.

Principle: The melting range of a substance is the temperature range over which it transitions

from a solid to a liquid. For pure crystalline solids, this transition is sharp. The procedure

follows the guidelines of the United States Pharmacopeia (USP).[4][5][6][7][8]

Methodology:

A small, finely powdered sample of Brigatinib-13C6 is packed into a capillary tube.

The capillary tube is placed in a calibrated melting point apparatus.
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The temperature is raised at a controlled rate (typically 1-2°C per minute) when approaching

the expected melting point.

The temperature at which the substance first begins to melt (onset) and the temperature at

which it is completely liquid (clear point) are recorded to define the melting range.[4][5][6]

Principle: The equilibrium solubility is the concentration of a solute in a saturated solution at a

given temperature and pressure. The shake-flask method is a common and reliable technique

for this determination.[9][10][11][12][13]

Methodology:

An excess amount of Brigatinib-13C6 is added to a known volume of the solvent (e.g.,

DMSO, ethanol, aqueous buffers) in a sealed vial.

The vial is agitated (e.g., using a shaker) at a constant temperature (e.g., 25°C or 37°C) for a

sufficient period to reach equilibrium (typically 24-48 hours).

The suspension is then filtered or centrifuged to separate the undissolved solid.

The concentration of Brigatinib-13C6 in the clear supernatant is determined using a

validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

This process is repeated at different pH values for aqueous solubility determination.[9][10]

[13]

Biological Activity Assays
Principle: This assay measures the ability of a test compound to displace a fluorescently

labeled tracer from the ATP-binding site of a kinase. The assay uses Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) to detect the binding.

Methodology:

A reaction mixture is prepared containing the target kinase (e.g., ALK), a europium-labeled

anti-tag antibody, and the fluorescent tracer.

Serial dilutions of Brigatinib-13C6 are added to the reaction mixture in a microplate.
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The plate is incubated to allow the binding reaction to reach equilibrium.

The TR-FRET signal is measured using a plate reader. A decrease in the FRET signal

indicates displacement of the tracer by Brigatinib-13C6.

The IC₅₀ value, the concentration of inhibitor required to achieve 50% inhibition of tracer

binding, is calculated by plotting the percent inhibition against the logarithm of the inhibitor

concentration and fitting the data to a sigmoidal dose-response curve.[14][15][16][17][18]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell

viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan

product.[19][20][21][22][23]

Methodology:

Cancer cell lines expressing the target kinases (e.g., ALK-positive NSCLC cells) are seeded

in a 96-well plate and allowed to adhere overnight.

The cells are treated with serial dilutions of Brigatinib-13C6 and incubated for a specified

period (e.g., 72 hours).

MTT reagent is added to each well, and the plate is incubated for a few hours to allow for

formazan crystal formation.

A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

The absorbance of the purple solution is measured using a microplate reader at a

wavelength of approximately 570 nm.

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀

value is determined.[19][20][22][23]

Signaling Pathways and Mechanism of Action
Brigatinib is a multi-targeted tyrosine kinase inhibitor. Its primary targets include ALK, ROS1,

IGF-1R, and FLT3, as well as certain EGFR mutations.[20] By inhibiting the
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autophosphorylation of these receptor tyrosine kinases, Brigatinib blocks downstream signaling

pathways that are crucial for cancer cell proliferation, survival, and metastasis.

ALK Signaling Pathway
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively

activated through genetic rearrangements (e.g., EML4-ALK), drives the growth of certain

cancers, particularly non-small cell lung cancer (NSCLC). Brigatinib potently inhibits ALK,

thereby blocking downstream signaling cascades.
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ROS1 Signaling Pathway
ROS1 is another receptor tyrosine kinase that can be oncogenically activated by chromosomal

rearrangements. Due to the high homology between the kinase domains of ROS1 and ALK,

Brigatinib is also a potent inhibitor of ROS1.
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IGF-1R Signaling Pathway
The Insulin-like Growth Factor 1 Receptor (IGF-1R) is involved in cell growth and survival.

Brigatinib has been shown to inhibit IGF-1R signaling.
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EGFR Signaling Pathway
Brigatinib is also an inhibitor of certain mutated forms of the Epidermal Growth Factor Receptor

(EGFR), which are key drivers in several cancers.
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Conclusion
Brigatinib-13C6 is an essential tool for advanced research in oncology, particularly for studies

involving drug metabolism, pharmacokinetics, and as an internal standard for quantitative
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analysis. The data and protocols presented in this guide provide a solid foundation for its

effective use in a laboratory setting. The detailed understanding of its physical and chemical

properties, combined with a clear picture of its mechanism of action, will aid researchers in

designing and interpreting experiments aimed at developing more effective cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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